tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an amino group at the 5-position, an iodine atom at the 3-position, and a tert-butyl ester group at the 1-position of the indazole ring. The compound’s unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, contributing to their therapeutic effects.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of a suitable indazole precursor, followed by the introduction of the tert-butyl ester and amino groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of hydrazine derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
Chemistry: tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of indazole derivatives on cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological pathways.
Medicine: The compound’s potential as a pharmaceutical intermediate is significant. Indazole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. This compound can serve as a starting point for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes, pigments, and polymers.
Comparison with Similar Compounds
- tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
- tert-Butyl 5-amino-1H-indazole-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate is unique due to the presence of the iodine atom at the 3-position. This iodine atom can participate in various chemical reactions, making the compound more versatile in synthetic applications. Additionally, the combination of the amino and tert-butyl ester groups can enhance the compound’s reactivity and stability, making it a valuable intermediate in pharmaceutical and industrial research.
Properties
IUPAC Name |
tert-butyl 5-amino-3-iodoindazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-9-5-4-7(14)6-8(9)10(13)15-16/h4-6H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBVCIKDXNGRLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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